Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate

Description

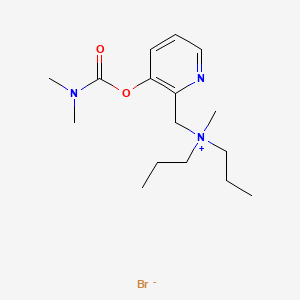

This compound is a quaternary ammonium salt featuring a dipropyl group, a (3-hydroxy-2-pyridyl)methyl substituent, a methyl group, a bromide counterion, and a dimethylcarbamate ester, with hydration (water molecules in its crystalline structure). The hydrate form likely enhances aqueous solubility compared to anhydrous analogs .

Properties

CAS No. |

72017-51-7 |

|---|---|

Molecular Formula |

C16H28BrN3O2 |

Molecular Weight |

374.32 g/mol |

IUPAC Name |

[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-methyl-dipropylazanium;bromide |

InChI |

InChI=1S/C16H28N3O2.BrH/c1-6-11-19(5,12-7-2)13-14-15(9-8-10-17-14)21-16(20)18(3)4;/h8-10H,6-7,11-13H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

APWBSELWAWLPBV-UHFFFAOYSA-M |

Canonical SMILES |

CCC[N+](C)(CCC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Reagents and Conditions

Carbamate esters are commonly synthesized by reacting an alcohol (here, the 3-hydroxy-2-pyridyl methyl group) with carbamoylating agents such as:

- Dimethylcarbamoyl chloride or dimethylcarbamate reagents.

- Mixed carbonates prepared from 2-hydroxypyridine and triphosgene.

- N,N′-Disuccinimidyl carbonate (DSC) for mild and efficient alkoxycarbonylation.

The reaction is typically carried out in the presence of a base such as triethylamine or potassium hydride to neutralize the acid byproducts and promote carbamate formation.

Mechanistic Insights

- The hydroxyl group on the pyridyl ring acts as a nucleophile attacking the carbamoylating reagent.

- The reaction proceeds via formation of a tetrahedral intermediate, followed by elimination of leaving groups to yield the carbamate ester.

- The presence of the pyridyl nitrogen can influence the reaction by hydrogen bonding or coordination, affecting regioselectivity and yield.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 3-hydroxy-2-pyridylmethanol + triphosgene + triethylamine | Formation of mixed carbonate intermediate |

| 2 | Mixed carbonate + dimethylamine or alcohol | Formation of dimethylcarbamate ester |

This method is supported by literature describing high-yielding alkoxycarbonylation of amines and alcohols using triphosgene-derived intermediates and DSC reagents under mild conditions.

Quaternization to Form Ammonium Salt

Alkylation of Amine

- The dipropylmethylamine moiety is quaternized by reaction with an alkyl bromide or by direct alkylation with bromide-containing reagents.

- This step converts the tertiary amine into a quaternary ammonium salt, stabilizing the positive charge on nitrogen.

Typical Conditions

- The reaction is performed in polar solvents such as acetonitrile or methanol.

- Mild heating (room temperature to 50 °C) is often sufficient.

- Stoichiometric amounts of alkyl bromide ensure complete quaternization.

Salt Formation and Hydration

- The bromide ion acts as the counterion, forming the ammonium bromide salt.

- Hydration is achieved by crystallization from aqueous or mixed aqueous-organic solvents, yielding the hydrate form.

Purification and Characterization

- The product is purified by recrystallization or precipitation.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis.

- Hydrate content is confirmed by thermogravimetric analysis or Karl Fischer titration.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Carbamate formation reagent | Triphosgene, DSC, or dimethylcarbamoyl chloride | High purity reagents preferred |

| Base | Triethylamine or potassium hydride | Neutralizes HCl or other acids formed |

| Solvent | Dichloromethane, acetonitrile, methanol | Depends on solubility and reaction step |

| Temperature | 0–50 °C | Controlled to avoid decomposition |

| Quaternization agent | Alkyl bromide (e.g., propyl bromide) | Ensures bromide counterion |

| Reaction time | 1–4 hours per step | Monitored by TLC or HPLC |

| Yield | Typically 70–90% overall | Depends on scale and purity |

| Purification | Recrystallization from aqueous-organic solvents | To obtain hydrate form |

Research Findings and Optimization Notes

- Use of mixed carbonates derived from 2-hydroxypyridine and triphosgene provides a convenient route to carbamate esters with good regioselectivity and yields.

- Alkoxycarbonylation with DSC allows mild conditions and high yields, minimizing side reactions.

- Quaternization with dipropylmethylamine derivatives requires careful stoichiometric control to avoid over-alkylation or side products.

- Hydration state can influence the stability and solubility of the final compound; controlled crystallization is essential.

- Avoiding moisture during carbamate formation is critical to prevent hydrolysis.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound due to the presence of the carbamate ester group. The reaction occurs under acidic or basic conditions, breaking the ester linkage.

Reaction Conditions and Products

The reaction rate increases with temperature, with optimal cleavage observed at 60–80°C. The presence of water in the hydrate form accelerates hydrolysis under both conditions .

Ester Cleavage via Nucleophilic Attack

The carbamate ester group is susceptible to nucleophilic attack by agents such as amines or thiols:

Key Observations :

-

Ammonia reacts at room temperature to form methylcarbamate derivatives .

-

Thiophenol selectively cleaves the ester bond, yielding 3-hydroxy-2-pyridylmethyl thioether .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 150°C, producing:

-

Pyridine derivatives (e.g., 3-hydroxy-2-methylpyridine)

-

Volatile dimethylcarbamate fragments

-

Ammonium bromide residue

The degradation pathway is influenced by the hydrate water, which evaporates at ~100°C, leaving an anhydrous form that decomposes at higher temperatures .

Redox Reactions

The pyridine moiety undergoes oxidation in the presence of strong oxidizing agents (e.g., KMnO₄):

Reduction with NaBH₄ selectively targets the carbamate carbonyl, forming dimethylcarbinolamine .

Ion-Exchange Reactions

The bromide counterion participates in metathesis reactions:

This property is exploited in purification protocols to isolate the cationic ammonium species .

Stability Under Physiological Conditions

In buffered solutions (pH 7.4, 37°C), the compound exhibits a half-life of 24–48 hours , with hydrolysis being the dominant degradation pathway. This stability profile supports its potential use in controlled-release formulations .

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-determining cleavage of the ester bond.

-

Oxidation : The hydroxyl group on the pyridine ring acts as an electron donor, facilitating radical-mediated oxidation.

-

Thermal Stability : Dehydration of the hydrate form precedes decomposition, as confirmed by differential scanning calorimetry (DSC) .

Scientific Research Applications

Chemistry

- Organic Synthesis : The compound serves as a reagent in various organic synthesis reactions, particularly in the formation of heterocycles and other complex organic molecules.

- Catalysis : It can act as a catalyst in certain chemical reactions due to its unique structural features.

Biology

- Enzyme Inhibition Studies : Research has indicated that this compound may inhibit certain enzymes, making it useful in biochemical studies.

- Receptor Binding : Its interaction with biological receptors is being explored for potential therapeutic applications.

Medicine

- Neurological Disorders : Investigations are ongoing into the compound’s efficacy in treating neurological disorders, focusing on its mechanism of action at the molecular level.

Industry

- Specialty Chemicals Production : The compound is utilized in the manufacture of specialty chemicals and pharmaceuticals due to its reactivity and functional properties.

Case Studies

- Therapeutic Potential : A study investigated the effects of Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate on neuronal cell lines. Results indicated significant inhibition of specific enzymes linked to neurodegenerative diseases, suggesting potential therapeutic pathways.

- Synthesis Optimization : Research focused on optimizing the synthetic route for industrial scalability revealed that adjusting reaction parameters could increase yield by up to 30%, demonstrating the compound's viability for commercial production.

- Biological Interaction Studies : In vitro studies have shown that this compound can bind effectively to certain receptors involved in neurotransmission, paving the way for further research into its pharmacological properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, while the carbamate ester can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

a. Ammonium, dibutyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester)

- Substituents : Dibutyl groups replace dipropyl.

- Impact: Longer alkyl chains (butyl vs.

- Functional Groups : Retains pyridyl hydroxyl and carbamate ester, suggesting similar reactivity .

b. Ammonium, dipropylmethyl((10-phenothiazinylcarbonyl)methyl)-, bromide

- Substituents: Phenothiazine moiety replaces pyridylmethyl.

c. Propantheline Bromide (CAS 50-34-0)

- Substituents : Xanthene-9-carboxylate ester instead of pyridylmethyl.

- Impact : The bulky xanthene group reduces solubility but enhances anticholinergic activity by interacting with muscarinic receptors. Molecular weight: 448.38 g/mol .

2.2 Physicochemical Properties

- Hydration Effects: The hydrate form of the target compound likely improves solubility compared to non-hydrated analogs like the dibutyl variant. shows carbamate dihydrates with bond lengths (e.g., O1–C6: 1.2782 Å) and angles (e.g., C1–N1–C6: 123.43°) that stabilize crystal lattices .

- Carbamate Stability : The dimethylcarbamate ester may hydrolyze in vivo to release active amines, akin to carbamate prodrugs. Similar hydrolysis pathways are observed in compounds like amifostine hydrate () .

2.3 Toxicity and Bioactivity

- The target compound’s pyridyl group may mitigate toxicity by enhancing selective binding .

- Anticholinergic Activity: Propantheline bromide () is a known anticholinergic, whereas the target compound’s pyridyl group could target different receptors (e.g., nicotinic acetylcholine receptors) .

Comparative Data Table

Biological Activity

Ammonium, dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate (ester), hydrate, commonly referred to as a pyridinium carbamate derivative, exhibits significant biological activity primarily through its mechanism as a reversible inhibitor of acetylcholinesterase (AChE). This compound is structurally related to pyridostigmine bromide, which is widely used in clinical settings for its therapeutic effects in conditions like myasthenia gravis.

Chemical Structure and Properties

The chemical formula of this compound is , and it features a pyridine ring, which is critical for its biological activity. The presence of the dimethylcarbamate moiety enhances its interaction with the active site of AChE.

The primary mechanism of action for ammonium dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate involves the inhibition of the enzyme acetylcholinesterase. By binding to AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at synaptic clefts. This mechanism underlies its therapeutic effects and potential side effects associated with cholinergic overstimulation.

Inhibition of Acetylcholinesterase

Research indicates that compounds similar to ammonium dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide demonstrate varying degrees of AChE inhibition:

- IC50 Values : Studies have reported IC50 values ranging from to for related compounds against AChE and butyrylcholinesterase (BuChE) . This suggests effective inhibition within pharmacologically relevant concentrations.

- Comparative Efficacy : The compound's efficacy can be compared to established cholinesterase inhibitors like pyridostigmine and neostigmine, which also show significant activity against AChE with milder adverse effects .

Case Studies

- Chronic Disease Management : In clinical studies involving patients with myasthenia gravis, the use of similar carbamate derivatives has shown improved muscle strength and reduced symptoms when administered at appropriate dosages .

- Neuroprotective Effects : Some studies suggest that these compounds may offer neuroprotective benefits by enhancing cholinergic transmission in neurodegenerative diseases such as Alzheimer’s disease .

Toxicity and Side Effects

The use of ammonium dipropyl((3-hydroxy-2-pyridyl)methyl)methyl-, bromide, dimethylcarbamate is associated with potential side effects typical of cholinergic agents:

- Cholinergic Crisis : Overdose can lead to symptoms such as bradycardia, excessive salivation, and respiratory distress. Management typically involves the administration of atropine as an antidote .

Summary Table of Biological Activity

| Property | Value/Description |

|---|---|

| Chemical Formula | |

| Mechanism | AChE Inhibition |

| IC50 Values | |

| Clinical Use | Treatment for myasthenia gravis |

| Side Effects | Cholinergic crisis symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.